N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of catalytic systems, such as nickel or palladium-based catalysts, to facilitate the polymerization and functionalization of thiophene compounds .
Chemical Reactions Analysis
Types of Reactions
N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
This compound is unique due to its specific oxalamide linkage and the presence of two thiophene rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c13-11(16)12(17)14-5-8-1-2-9(19-8)10(15)7-3-4-18-6-7/h1-4,6H,5H2,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDLVKQUQTNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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